4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide
Description
4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide is a heterocyclic hydrazide derivative featuring a 3,4-dihydroquinoline moiety linked to a 4-oxobutane chain terminated by a hydrazide group. The parent acid, 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid (CAS: 349644-03-7, MW: 233.26 g/mol), is synthesized via condensation reactions and serves as a precursor for the hydrazide derivative . The hydrazide is formed by replacing the carboxylic acid (-COOH) group with a hydrazide (-CONHNH₂) functionality.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-15-12(17)7-8-13(18)16-9-3-5-10-4-1-2-6-11(10)16/h1-2,4,6H,3,5,7-9,14H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELHGXIPSSRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide typically involves a multi-step process. One common method starts with the preparation of 3,4-dihydroquinoline, which is then reacted with butanehydrazide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different substituents, while substitution reactions can produce a wide range of hydrazide derivatives with varying biological activities.
Scientific Research Applications
4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication and repair processes.
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide lies in its fused dihydroquinoline ring and hydrazide-terminated aliphatic chain. Key comparisons with analogous compounds include:
Table 1: Structural and Physicochemical Properties
- Dihydroquinoline vs. Quinazolinone (IV-a4): The target compound’s dihydroquinoline core lacks the sulfanyl and methoxybenzylidene substituents of IV-a4, resulting in a simpler structure with lower molecular weight (~262 vs. 472 g/mol). This may improve solubility and bioavailability .
- Chlorophenyl vs. Hydrazide (5a) : Compound 5a incorporates dichlorophenyl and antipyrinyl groups, enhancing lipophilicity and antimicrobial potency compared to the unsubstituted hydrazide .
- Nitrobenzylidene vs.
Physicochemical Properties
- Solubility : The hydrazide’s polar -CONHNH₂ group may enhance aqueous solubility compared to the parent acid (stored at 2–8°C due to hygroscopicity) . However, IV-a4’s high melting point (332°C) indicates greater crystalline stability due to aromatic stacking and hydrogen bonding .
- Molecular Weight : The target compound’s lower molecular weight (~262 vs. 472 for IV-a4) aligns with Lipinski’s rule of five, favoring oral bioavailability .
Biological Activity
4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds with a hydrazone or hydrazide functional group often exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a quinoline moiety, which is known for its diverse biological activities.
Anticancer Activity
Research on similar hydrazone derivatives indicates potential anticancer properties. For instance:
- Cytotoxicity : Studies have shown that compounds with similar structures exhibit preferential cytotoxicity against various carcinoma cell lines. This is often measured using assays such as MTT or SRB to evaluate cell viability.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 15 |
| Example B | MCF-7 | 20 |
Antimicrobial Activity
Hydrazides have been reported to possess antimicrobial properties against bacteria and fungi. The mechanism usually involves disrupting microbial cell walls or inhibiting key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Activity
Some studies suggest that quinoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
-
Case Study on Quinoline Derivatives :
A study evaluated a series of quinoline-based hydrazides for their anticancer activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, correlating with structural features such as electron-withdrawing groups. -
Case Study on Hydrazones :
Research involving hydrazone derivatives demonstrated their ability to inhibit tumor growth in vivo in murine models. The study highlighted the importance of substituent groups in enhancing biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
